5-Chloro-6-hydroxypyridine-3-sulfonic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4ClNO4S |
|---|---|
Molecular Weight |
209.61 g/mol |
IUPAC Name |
5-chloro-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4ClNO4S/c6-4-1-3(12(9,10)11)2-7-5(4)8/h1-2H,(H,7,8)(H,9,10,11) |
InChI Key |
YCDDUFZYMGXVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 5 Chloro 6 Hydroxypyridine 3 Sulfonic Acid
Direct Synthetic Routes from Pyridine (B92270) Precursors
A prominent and well-documented route to 5-chloro-6-hydroxypyridine-3-sulfonic acid involves a multi-step sequence starting from 3-chloropyridine (B48278). This pathway is characterized by an initial oxidation to an N-oxide intermediate, followed by sulfonation and subsequent chlorination.
Oxidation-Sulfonation-Chlorination Sequence Analysis
This synthetic strategy leverages the activating effect of the N-oxide group to facilitate the introduction of the sulfonic acid moiety. The sequence begins with the oxidation of the pyridine nitrogen, followed by a nucleophilic substitution to introduce the sulfonate group, and concludes with a chlorination step to yield the final product.
The initial step in this sequence is the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide. This transformation is crucial as the N-oxide functionality alters the electronic properties of the pyridine ring, making it more susceptible to subsequent functionalization. Common oxidizing agents for this purpose include hydrogen peroxide and peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com The reaction with hydrogen peroxide is typically carried out in an acidic medium, such as acetic acid. google.com The use of m-CPBA offers an alternative method for this oxidation. prepchem.com
Table 1: Oxidation of 3-Chloropyridine
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 3-Chloropyridine | Hydrogen Peroxide/Acetic Acid | 3-Chloropyridine-N-oxide | google.com |
The resulting 3-chloropyridine-N-oxide undergoes sulfonation, which simultaneously introduces the sulfonic acid group and a hydroxyl group. This is achieved by reacting the N-oxide with an alkali metal sulfite (B76179), such as sodium sulfite, in an aqueous medium at elevated temperatures. google.comgoogle.com This reaction proceeds via a nucleophilic substitution mechanism where the sulfite ion attacks the pyridine ring. The N-oxide group directs the incoming nucleophile and is subsequently lost, leading to the formation of a hydroxypyridine sulfonic acid derivative. google.com A patent describes the conversion of 3-chloropyridine-N-oxide with sodium sulfite in water at temperatures ranging from 50 to 170°C to yield the corresponding pyridine-3-sulfonic acid-N-oxide, which is then reduced. google.com Another patent details a similar sulfonation of crude 3-chloropyridine-N-oxide with sodium sulfite in an aqueous solution, followed by catalytic reduction. google.com
The final step in this sequence is the regioselective chlorination of the intermediate hydroxypyridine sulfonic acid to afford this compound. A patented process describes the chlorination of hydroxypyridine-sulfonic acids to their corresponding chloropyridine-sulfonic acid chlorides using a mixture of phosphorus trichloride (B1173362) and chlorine gas. google.com This process involves heating the hydroxypyridine-sulfonic acid with phosphorus trichloride and bubbling chlorine gas through the mixture. The resulting sulfonic acid chloride can then be hydrolyzed to the sulfonic acid. This method provides a pathway to introduce the final chlorine atom at the desired position.
Sequential Functionalization Approaches
An alternative theoretical pathway involves a different order of functional group introduction, starting with the chlorination of the pyridine ring, followed by sulfonation and then hydroxylation.
This hypothetical route would begin with the chlorination of pyridine to produce a dichloropyridine, such as 2,5-dichloropyridine. The subsequent step would involve the sulfonation of this dichlorinated intermediate. However, the direct sulfonation of a deactivated, electron-deficient ring like dichloropyridine is challenging. Electrophilic aromatic substitution reactions, such as sulfonation, are generally difficult on pyridine rings and are further deactivated by the presence of electron-withdrawing chloro groups. wikipedia.org
Should sulfonation be achieved to produce a dichloropyridine sulfonic acid, the final step would be a selective hydroxylation. This would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms is displaced by a hydroxide (B78521) ion. The position of the incoming hydroxyl group would be influenced by the directing effects of the existing substituents. However, achieving regioselective hydroxylation in the presence of two chlorine atoms and a sulfonic acid group presents a significant synthetic hurdle. The reactivity of halopyridines towards nucleophilic substitution is well-established, but controlling the selectivity in a polysubstituted system can be complex. youtube.com
Due to the inherent difficulties in the sulfonation of a deactivated pyridine ring and the challenges of achieving regioselective hydroxylation, the "Oxidation-Sulfonation-Chlorination Sequence" is generally considered a more viable and documented route for the synthesis of this compound.
Hydroxylation-Directed Synthetic Pathways
The synthesis of this compound can be envisioned through pathways where the hydroxyl group is either introduced early to direct subsequent substitutions or formed as a final step. A plausible hydroxylation-directed strategy could commence from a pre-hydroxylated pyridine precursor.
One potential pathway begins with 6-hydroxypyridine-3-sulfonic acid. The hydroxyl group at the 6-position is an ortho-, para-directing group, which would facilitate the electrophilic substitution of a chlorine atom at the 5-position. The challenge in this approach lies in the selective chlorination at C5 without affecting other positions on the electron-rich ring.
Alternatively, a pathway could start from 5-chloro-3-hydroxypyridine. sigmaaldrich.com The hydroxyl group at the 3-position would direct the incoming sulfonic acid group to the 6-position (ortho) or the 4-position (para). However, steric hindrance from the adjacent chloro group at the 5-position might favor sulfonation at the 4-position, leading to the isomeric product 5-Chloro-4-hydroxypyridine-3-sulfonic acid. biosynth.com To achieve the desired 6-hydroxy isomer, one might start with 5-chloropyridin-2(1H)-one, which can then be sulfonated and subsequently chlorinated.
A more common industrial approach for analogous compounds involves the synthesis of pyridine-N-oxides. For instance, the synthesis of pyridine-3-sulfonic acid often proceeds via the oxidation of 3-chloropyridine to 3-chloropyridine-N-oxide. evitachem.comgoogle.comgoogle.com This N-oxide is then sulfonated, and the N-oxide group is subsequently reduced. google.comgoogle.com A similar strategy could be adapted for this compound, potentially starting from 5-chloro-2-methoxypyridine. Oxidation to the N-oxide, followed by sulfonation and subsequent demethylation and hydroxylation, presents a viable, albeit complex, route.
Recent developments in hydroxylation reactions have explored the use of novel hydroxylating agents like acetohydroxamic acid and oxime under mild conditions for aryl sulfonium (B1226848) salts, which could potentially be adapted for pyridine systems. mdpi.com
Advanced Catalytic Systems for Enhanced Synthesis
The efficiency and selectivity of the synthesis of this compound can be significantly improved through the use of advanced catalytic systems. These catalysts play a crucial role in both the chlorination and sulfonation steps.
Metal-Catalyzed Chlorination Processes
Metal catalysts are instrumental in achieving selective chlorination of pyridine rings. While direct chlorination of hydroxypyridines can be challenging, metal-catalyzed approaches offer greater control. For related pyridine derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce various substituents. sigmaaldrich.com Although not a direct chlorination method, such catalytic systems highlight the utility of metals in functionalizing pyridine rings.
For direct chlorination, catalysts based on transition metals like copper and palladium can facilitate the reaction under milder conditions. ijpsonline.com For instance, copper-catalyzed aerobic synthesis has been used to produce 2-arylpyridines. ijpsonline.com Adapting such a system for the chlorination of a hydroxypyridine-sulfonic acid precursor would require careful selection of the catalyst and reaction conditions to prevent catalyst poisoning by the sulfonic acid group and to ensure regioselectivity. The use of rhodium(III) catalysts has also been shown to be effective for the synthesis of fluorinated pyridines and could potentially be explored for chlorination. ijpsonline.com
Catalytic Approaches for Sulfonation Efficiency
The sulfonation of pyridine rings can be an arduous process, often requiring harsh conditions such as fuming sulfuric acid and high temperatures, which can lead to environmental concerns and low yields. google.com The use of catalysts can mitigate these issues. For example, the sulfonation of pyridine to pyridine-3-sulfonic acid has historically used a mercuric sulfate (B86663) catalyst, though this has significant environmental drawbacks. google.com
Modern approaches focus on greener and more efficient catalytic systems. Electrochemical methods have emerged as a promising alternative for the meta-sulfonation of pyridines, utilizing a graphite (B72142) felt anode and a platinum cathode. nih.gov This method offers high regioselectivity under mild conditions. Another approach involves the use of novel magnetic nanoparticles with pyridinium (B92312) bridges as recoverable catalysts for the synthesis of pyridine derivatives bearing sulfonate moieties. nih.gov These catalytic systems offer the advantages of high efficiency and ease of separation from the reaction mixture.
Optimization of Reaction Conditions and Yield
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors include temperature, pressure, and the choice of solvent.
Temperature and Pressure Influence on Reaction Kinetics
Temperature and pressure are pivotal in controlling the rate and outcome of the synthesis. In the sulfonation of 3-chloropyridine-N-oxide, a precursor for pyridine-3-sulfonic acid, the reaction is typically carried out in an autoclave at elevated temperatures, around 145°C, which results in a pressure of 4 to 5 bars. google.comgoogle.comprepchem.com These conditions are necessary to drive the reaction to completion within a reasonable timeframe, typically 17 hours. google.comprepchem.com
The subsequent hydrogenation (reduction) of the N-oxide is also sensitive to temperature and pressure. This step is often performed at temperatures ranging from 100°C to 110°C under a hydrogen pressure of 7 bars. google.comgoogle.comprepchem.com Careful control of these parameters is essential to ensure complete reduction without causing decomposition of the desired product. The table below illustrates the typical conditions for related pyridine sulfonic acid syntheses.
| Reaction Step | Temperature (°C) | Pressure (bar) | Duration (hours) |
| Sulfonation | 145 | 4-5 | 17 |
| Hydrogenation | 100-110 | 7 | 6-16 |
This table represents typical conditions for the synthesis of pyridine-3-sulfonic acid, which can be considered as a model for the synthesis of this compound.
Solvent Effects and Green Chemistry Considerations
The choice of solvent significantly impacts the reaction's efficiency, selectivity, and environmental footprint. researchgate.net In the synthesis of pyridine sulfonic acids, water is a commonly used solvent for the sulfonation step with alkali metal sulfites. evitachem.comprepchem.com For the subsequent purification steps, organic solvents like ethanol, isopropanol, and methanol (B129727) are employed. google.com
In line with the principles of green chemistry, there is a growing emphasis on using environmentally benign solvents and reaction conditions. rasayanjournal.co.inresearchgate.netnih.gov This includes the use of water as a solvent where possible, and the development of solvent-free or microwave-assisted synthetic methods. nih.gov Microwave-assisted organic synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of various pyridine derivatives. nih.gov For instance, a one-pot, four-component reaction to synthesize pyridine derivatives under microwave irradiation resulted in excellent yields (82%-94%) in a very short reaction time (2-7 minutes). nih.gov The use of sonication is another green technique that has been shown to improve yields in the synthesis of substituted pyridines. researchgate.net
The following table summarizes the efficiency of microwave-assisted synthesis compared to conventional heating for a model pyridine derivative synthesis, highlighting the potential of green chemistry approaches. nih.gov
| Compound | Microwave Yield (%) | Microwave Time (min) | Conventional Yield (%) | Conventional Time (h) |
| 5a | 93 | 7 | 84 | 6 |
| 5b | 94 | 7 | 83 | 8 |
| 5c | 90 | 5 | 73 | 9 |
This data, from a study on a different set of pyridine derivatives, illustrates the potential for significant improvements in yield and reaction time with green chemistry techniques that could be applicable to the synthesis of this compound.
Isolation and Purification Techniques
The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity. While specific literature detailing the isolation of this exact compound is scarce, methods for analogous compounds like pyridine-3-sulfonic acid can be extrapolated. Generally, the process involves a series of steps including precipitation, filtration, extraction, and crystallization. google.com
Following the completion of the sulfonation and subsequent reactions, the initial isolation often involves precipitating the sulfonic acid from the reaction medium. This can be achieved by altering the pH of the solution or by adding a solvent in which the product is insoluble. For instance, in the purification of pyridine-3-sulfonic acid, the product is precipitated, filtered, and then can be further purified. google.com
A common purification technique involves dissolving the crude product in water and treating it with activated charcoal. This process is effective in removing colored impurities and other by-products. After treatment with activated charcoal at an elevated temperature, the mixture is filtered to remove the charcoal. The purified product can then be recovered from the filtrate by crystallization, which may be induced by cooling the solution or by the addition of a suitable anti-solvent like ethanol. google.com
In some processes for related compounds, after hydrogenation to remove a protecting group, the catalyst is first separated by filtration. The resulting aqueous solution is then acidified, which can lead to the precipitation of inorganic salts that are subsequently filtered off. The mother liquor is then concentrated, and the desired sulfonic acid is crystallized. google.com The use of an entraining agent like toluene (B28343) can be employed to azeotropically remove residual water. google.com
The table below summarizes the potential techniques applicable to the isolation and purification of this compound, based on methods used for similar compounds.
| Technique | Purpose | Reference |
| Precipitation | Initial isolation of the crude product from the reaction mixture. | google.com |
| Filtration | Separation of the solid product from the liquid phase. | google.com |
| Activated Charcoal Treatment | Removal of colored impurities and by-products. | google.com |
| Crystallization | Final purification of the compound to achieve high purity. | google.com |
| Extraction | Separation of the product from impurities based on differential solubility. | google.com |
| Catalyst Removal | Separation of hydrogenation catalysts (e.g., Raney nickel) post-reaction. | google.com |
| Acidification and Salt Removal | Precipitation and removal of inorganic salts. | google.com |
| Azeotropic Distillation | Removal of residual water using an entraining agent like toluene. | google.com |
Synthesis of Structural Analogs and Isomers
The synthesis of structural analogs and isomers of this compound provides valuable insights into the structure-activity relationships of this class of compounds.
Comparison with 5-Chloro-4-hydroxypyridine-3-sulfonic Acid Synthesis
The synthesis of the structural isomer, 5-chloro-4-hydroxypyridine-3-sulfonic acid, offers a point of comparison. A key method for preparing 4-chloropyridine-3-sulfonyl chloride, a precursor to the corresponding sulfonic acid, involves the direct chlorination of 4-hydroxypyridine-3-sulfonic acid. google.com This reaction is typically carried out using a mixture of phosphorus trichloride and chlorine gas, often in the presence of phosphorus oxychloride. google.com The reaction proceeds by heating the mixture, followed by distillation to remove excess reagents and by-products. google.com The synthesis of 5-chloro-4-hydroxypyridine-3-sulfonic acid itself can be achieved through the chlorination of 4-hydroxypyridine-3-sulfonic acid. smolecule.com
This contrasts with the synthetic strategies that would be employed for the 6-hydroxy isomer, which would likely start from a different pyridine precursor to ensure the correct regiochemistry of the substituents. The choice of starting material is crucial in directing the sulfonation and chlorination to the desired positions on the pyridine ring.
The table below highlights the key differences in the synthetic approaches for these two isomers.
| Feature | 5-Chloro-4-hydroxypyridine-3-sulfonic Acid | This compound (Inferred) |
| Precursor | 4-Hydroxypyridine-3-sulfonic acid google.comsmolecule.com | A suitable 2-hydroxypyridine (B17775) or 6-chloropyridine derivative. |
| Key Reaction | Direct chlorination of the precursor. google.comsmolecule.com | Likely involves sulfonation of a pre-chlorinated hydroxypyridine or chlorination of a hydroxypyridine sulfonic acid with different regioselectivity. |
| Reagents | Phosphorus trichloride, Chlorine, Phosphorus oxychloride. google.com | Dependent on the chosen synthetic route. |
Preparative Routes for Related Pyridine Sulfonic Acid Derivatives
The synthesis of related pyridine sulfonic acid derivatives employs a variety of synthetic strategies, often tailored to the specific substitution pattern required.
One common route to pyridine-3-sulfonyl chlorides involves the diazotization of 3-aminopyridines. google.comresearchgate.net In this method, the amino group is converted into a diazonium salt, which is then substituted with a sulfonyl chloride group. researchgate.net This approach is versatile and allows for the synthesis of various substituted pyridine-3-sulfonyl chlorides. researchgate.net
Another important method is the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine. This process involves the oxidation of 3-chloropyridine to its N-oxide, followed by sulfonation and subsequent reduction to yield pyridine-3-sulfonic acid. google.com This multi-step synthesis is designed to overcome the difficulty of directly substituting the chlorine atom with a sulfonic acid group. google.com
The synthesis of pyridine derivatives can also be achieved using phenylsulfonylacetonitrile as a starting material, which can react with α,β-unsaturated nitriles to form pyridine derivatives. mdpi.com
These diverse synthetic routes underscore the chemical versatility of the pyridine ring and the various strategies chemists employ to introduce sulfonic acid functionalities.
The following table summarizes some of the preparative routes for related pyridine sulfonic acid derivatives.
| Derivative | Starting Material | Key Reaction Steps | Reference |
| Pyridine-3-sulfonyl chloride | 3-Aminopyridine | Diazotization followed by sulfonyl group substitution. | google.comresearchgate.net |
| Pyridine-3-sulfonic acid | 3-Chloropyridine | N-oxidation, sulfonation, and reduction. | google.comgoogle.com |
| Substituted Pyridines | Phenylsulfonylacetonitrile and α,β-unsaturated nitriles | Cyclization reaction. | mdpi.com |
Advanced Structural Characterization and Elucidation of 5 Chloro 6 Hydroxypyridine 3 Sulfonic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-Chloro-6-hydroxypyridine-3-sulfonic acid in solution. One of the key aspects of hydroxypyridines is their potential to exist in tautomeric forms, primarily the hydroxy-pyridine and the pyridone forms. NMR studies, particularly in different solvents, can provide insights into the predominant tautomer and the dynamics of their interconversion. spectrabase.comrsc.org
Proton and Carbon-13 NMR Spectral Assignment and Interpretation
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to the protons and carbons of the pyridine (B92270) ring. The chemical shifts are significantly influenced by the electronic effects of the chloro, hydroxyl, and sulfonic acid substituents.
In the ¹H NMR spectrum, two aromatic protons would be expected in the region of 7.0-8.5 ppm. The proton at the C4 position would likely appear as a doublet, coupled to the proton at the C2 position. The proton at the C2 position would also be a doublet. The hydroxyl proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum will display five signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C6) and the carbon with the sulfonic acid group (C3) are expected to be significantly deshielded. The carbon attached to the chlorine atom (C5) will also show a downfield shift. The specific chemical shifts can be estimated by considering the substituent effects on the pyridine ring. For instance, data for related compounds like 2-hydroxypyridine (B17775) and 3-pyridinesulfonic acid can be used as a reference. chemicalbook.comchemicalbook.comspectrabase.comnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | 8.0 - 8.4 (d) | - |
| H4 | 7.2 - 7.6 (d) | - |
| OH | Variable (br s) | - |
| C2 | - | 145 - 150 |
| C3 | - | 135 - 140 |
| C4 | - | 120 - 125 |
| C5 | - | 140 - 145 |
| C6 | - | 160 - 165 |
Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
To unambiguously assign the proton and carbon signals, multi-dimensional NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity between the protons on the pyridine ring. A cross-peak between the signals of H2 and H4 would confirm their adjacent positions. science.govsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the H2 signal and the C2 signal, and between the H4 signal and the C4 signal, thus confirming their assignments. science.govsdsu.edu
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental formula.
The fragmentation of the protonated molecule in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. A common fragmentation pathway for sulfonic acids is the loss of SO₃ (80 Da). researchgate.net Another likely fragmentation would be the loss of HCl (36.5 Da). The presence of a chlorine atom would be indicated by the characteristic isotopic pattern of the molecular ion and its fragments, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope.
Table 2: Predicted ESI-MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - SO₃]⁺ | SO₃ (80 Da) |
| [M+H]⁺ | [M+H - HCl]⁺ | HCl (36.5 Da) |
| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O (18 Da) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
While this compound itself is not sufficiently volatile for direct GC-MS analysis, this technique can be employed to identify its thermal or chemical degradation products. Derivatization, for instance by silylation of the hydroxyl and sulfonic acid groups, could potentially make the molecule more amenable to GC-MS analysis. Fragmentation in the electron ionization (EI) source of a GC-MS system is typically more extensive than in ESI-MS and can provide complementary structural information.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
The IR and Raman spectra of this compound would be expected to show characteristic bands for the O-H, N-H (in the pyridone tautomer), C=C, C-N, C-Cl, and S=O stretching and bending vibrations.
O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group, likely involved in hydrogen bonding. If the pyridone tautomer is present, an N-H stretching band would also appear in this region. chemicalbook.comresearchgate.net
Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. cdnsciencepub.comresearchgate.net
Sulfonic Acid Group Vibrations: The S=O asymmetric and symmetric stretching vibrations of the sulfonic acid group are strong indicators of its presence, typically appearing in the regions of 1340-1380 cm⁻¹ and 1150-1180 cm⁻¹, respectively. The S-O stretching vibration is expected around 1030-1080 cm⁻¹. spectrabase.comchemicalbook.com
C-Cl Stretching: The C-Cl stretching vibration is typically observed in the 600-800 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. For instance, the symmetric vibrations of the pyridine ring and the S=O group often give rise to strong Raman signals. The combination of both IR and Raman data allows for a more complete vibrational assignment. spectrabase.comchemicalbook.com
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| Pyridine Ring | C=C, C=N Stretching | 1400 - 1650 |
| Sulfonic Acid | S=O Asymmetric Stretching | 1340 - 1380 |
| Sulfonic Acid | S=O Symmetric Stretching | 1150 - 1180 |
| Sulfonic Acid | S-O Stretching | 1030 - 1080 |
| C-Cl | Stretching | 600 - 800 |
X-ray Crystallography for Solid-State Structure and Polymorphism Studies of this compound and its Derivatives
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this method provides crucial insights into the solid-state conformation, crystal packing, and the intricate network of intermolecular interactions that govern the crystal architecture. While a specific crystal structure for this compound is not publicly available, the crystallographic principles and observed patterns in closely related compounds, such as pyridine sulfonates and other functionalized pyridines, allow for a detailed prediction and understanding of its structural characteristics.
Crystal Packing and Hydrogen Bonding Networks
The molecular structure of this compound, featuring a hydroxyl group, a sulfonic acid group, and a pyridine ring, is rich in hydrogen bond donors and acceptors. This inherent functionality is expected to dominate the crystal packing, leading to the formation of robust and extensive hydrogen bonding networks.
It is anticipated that in the crystalline form of this compound, a variety of hydrogen bonding motifs would be observed. For example, strong O-H···O and O-H···N hydrogen bonds are likely to form. In a study of pyrimethaminium pyridine-3-sulfonate, the sulfonate group was found to interact with a protonated pyrimidine (B1678525) ring through two N—H⋯O hydrogen bonds, creating a distinct cyclic R2²(8) motif. researchgate.net Similar motifs could arise in the crystal structure of the title compound, potentially involving the hydroxyl and sulfonic acid groups.
The presence of water molecules in a hydrated crystalline form would further expand the complexity and dimensionality of the hydrogen-bonding network. Water molecules can act as bridges, connecting different organic molecules through a series of donor and acceptor interactions, as seen in the crystal structure of Ca(3-pySO₃)₂·4H₂O. rsc.orgrsc.org
Intermolecular Interactions and Crystal Engineering
Beyond the primary influence of hydrogen bonding, other intermolecular interactions are crucial in the crystal engineering of this compound and its derivatives. Crystal engineering aims to design and synthesize novel solid-state structures with desired physical and chemical properties by understanding and controlling these non-covalent interactions.
The chlorine atom at the 5-position introduces the possibility of halogen bonding. Halogen bonds (C-Cl···X, where X is a Lewis base, such as an oxygen or nitrogen atom) are directional interactions that can influence molecular assembly. In substituted 2-chloroquinoline (B121035) derivatives, both Cl···Cl and C-H···Cl interactions have been observed to contribute significantly to the supramolecular assembly in the solid state. ias.ac.in The interplay between hydrogen bonds and halogen bonds would be a key feature in the crystal packing of this compound.
Crystal engineering of derivatives of this compound could involve modifying the substituents to tune these intermolecular interactions. For example, introducing different functional groups could alter the hydrogen bonding patterns, while changing the halogen atom could modulate the strength and directionality of halogen bonding. This strategic manipulation of non-covalent forces allows for the rational design of crystals with specific properties, such as enhanced stability or altered solubility. The strategic incorporation of hydrogen bonds has been shown to optimize the coplanarity of organic ligands, which can lead to desirable optical properties like large birefringence. rsc.org
Chemical Reactivity and Derivatization Strategies for 5 Chloro 6 Hydroxypyridine 3 Sulfonic Acid
Reactions of the Hydroxyl Group
The hydroxyl group at the C-6 position of 5-chloro-6-hydroxypyridine-3-sulfonic acid is a key site for derivatization. Its reactivity is influenced by the tautomeric equilibrium between the hydroxy-pyridine form and the pyridone form. In many solvents, the pyridone tautomer is the predominant species. chemtube3d.com
Oxidation to Keto or Carboxylic Acid Functionalities
The hydroxyl group of 6-hydroxypyridines can be oxidized to the corresponding pyridone, which is a keto-like functionality. This tautomerism is a fundamental aspect of its chemistry. chemtube3d.comresearchgate.net While direct oxidation to a carboxylic acid is not a typical reaction for this group, the inherent pyridone structure provides a carbonyl-like character. The synthesis of pyridone derivatives can also be achieved through oxidative amination of cyclopentenones, which introduces a nitrogen atom into a carbon skeleton to form the pyridone ring. chemrxiv.org
Alkylation and Acylation Reactions
The hydroxyl group can readily undergo alkylation and acylation reactions to form ethers and esters, respectively.
Alkylation: O-alkylation of hydroxypyridines can be achieved using various alkylating agents. For instance, reactions with epoxides in the presence of Lewis acid catalysts can yield the corresponding ether derivatives. tandfonline.com A catalyst- and base-free method for the specific N-alkylation of 2-hydroxypyridines with organohalides has also been reported, highlighting the competition between N- and O-alkylation in these systems. acs.org The use of micellar media can provide an environmentally benign approach for the etherification of hydroxypyridines. scirp.orgscirp.org
Acylation: The acylation of hydroxyl groups is a common transformation. O-acetylation, for example, can be carried out using acetic anhydride (B1165640) in pyridine (B92270). nih.gov This reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). The acetyl group serves as a useful protecting group in organic synthesis due to its stability under acidic and oxidative conditions and its straightforward removal under basic or reductive conditions. nih.gov
Interactive Data Table: Alkylation and Acylation of Hydroxypyridines
| Reaction Type | Reagents | Catalyst | Product Type | Reference |
| O-Alkylation | Epoxides | Lewis Acids (e.g., CdI2/BF3·OEt2) | Pyridone Ethers | tandfonline.com |
| N-Alkylation | Organohalides | None (Catalyst- and base-free) | N-Alkyl-2-pyridones | acs.org |
| O-Alkylation | Alcohols | Micellar Media (e.g., CTAB) | Alkoxy Pyridines | scirp.orgscirp.org |
| O-Acylation | Acetic Anhydride | Pyridine, DMAP (optional) | Acetyl Esters | nih.gov |
Reactions of the Sulfonic Acid Group
The sulfonic acid group at the C-3 position is a strong electron-withdrawing group and a key handle for derivatization.
Derivatization to Sulfonamides and Sulfonyl Chlorides
A crucial derivatization of the sulfonic acid group is its conversion to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides. The conversion of hydroxypyridine sulfonic acids to the corresponding chloropyridine sulfonyl chlorides can be achieved using a mixture of phosphorus trichloride (B1173362) and chlorine gas at elevated temperatures. researchgate.net This process involves the chlorination of both the hydroxyl group on the pyridine ring and the hydroxyl of the sulfonic acid group. An alternative method for chlorination of hydroxy-aza-arenes that avoids phosphorus-based reagents utilizes thionyl chloride in the presence of a catalyst. sci-hub.se
Once the sulfonyl chloride is formed, it can readily react with primary or secondary amines to yield the corresponding sulfonamides.
Reduction to Sulfinic Acids
The reduction of sulfonic acids or their derivatives, such as sulfonyl chlorides, can lead to the formation of sulfinic acids. While sulfonic acids are generally stable and resistant to reduction, certain reagents can effect this transformation. For example, aromatic sulfonyl chlorides can be reduced to sulfinic acids using zinc dust or sodium sulfite (B76179). chez-alice.fr A mixture of triphenylphosphine (B44618) and iodine has also been shown to reduce arenesulfonic acids to the corresponding thiols, a reaction that proceeds through a sulfinic acid intermediate. oup.com
Reactivity of the Chlorine Atom
Nucleophilic substitution on chloropyridines can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. youtube.com For example, the reaction of chloropyridines with amines can be used to introduce new nitrogen-containing substituents onto the pyridine ring. researchgate.net The reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes demonstrates site-selective nucleophilic substitution, where the position of attack can be controlled by the reaction conditions. rsc.org In the context of this compound, the chlorine atom can be displaced by various nucleophiles to generate a diverse array of substituted pyridine derivatives.
Nucleophilic Aromatic Substitution Reactions
The pyridine ring, being inherently electron-deficient, is susceptible to nucleophilic attack, a reactivity pattern that is significantly enhanced by the presence of strong electron-withdrawing groups. In this compound, the sulfonic acid group at the 3-position and the nitrogen atom itself strongly activate the chlorine atom at the 5-position towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via an addition-elimination mechanism.
The SNAr reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is effectively delocalized by the electron-withdrawing sulfonic acid group and the ring nitrogen. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product. Common nucleophiles used in these reactions include amines, alkoxides, and thiols, allowing for the introduction of a wide range of functional groups. For instance, reactions with various amines can produce a library of aminated pyridine derivatives, while reaction with sodium methoxide (B1231860) would yield a methoxy-substituted pyridine.
The reactivity in SNAr reactions is often influenced by the leaving group, with fluoride (B91410) being better than chloride. researchgate.net However, the strong activation provided by the substituents on the ring makes the chloro group in this specific compound a viable leaving group for these transformations. researchgate.net
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Chloropyridines Note: This table shows representative reactions for activated chloropyridines, analogous to the expected reactivity of this compound.
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine | Aniline | N-Aryl-aminopyridine | Base (e.g., K₂CO₃), High Temperature (e.g., 100-150 °C), Polar aprotic solvent (e.g., DMF, DMSO) |
| Alkoxide | Sodium Methoxide | Alkoxypyridine | Methanol (B129727), Reflux |
| Thiolate | Sodium thiophenoxide | Arylthiopyridine | Polar aprotic solvent (e.g., DMF), Room Temperature to 80 °C |
| Hydroxide (B78521) | Potassium Hydroxide | Hydroxypyridine | Water/Dioxane, High Temperature, Pressure |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent on the this compound serves as a handle for such transformations. Although chloroarenes are generally less reactive than their bromo or iodo counterparts, advancements in ligand and catalyst design have enabled efficient coupling of aryl chlorides. libretexts.org
The Suzuki-Miyaura coupling is a prominent example, reacting an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.netnih.gov This methodology could be applied to this compound to synthesize a variety of biaryl compounds. The choice of ligand is critical for the success of coupling with chloropyridines, with bulky, electron-rich phosphine (B1218219) ligands such as XPhos or RuPhos often being effective. atlanchimpharma.com Other cross-coupling reactions like the Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings are also feasible, providing diverse pathways for derivatization. atlanchimpharma.com
Table 2: Representative Suzuki-Miyaura Coupling Reactions with Chloropyridines Note: This table provides examples of conditions used for Suzuki coupling on various chloropyridine substrates.
| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 75-95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-98 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 60-90 |
| (4-Formylphenyl)boronic acid | PdCl₂(dppf) | - | K₂CO₃ | DMF/H₂O | 70-92 |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the this compound ring is a tale of two opposing reactivities: deactivated towards electrophiles and activated towards nucleophiles.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. uoanbar.edu.iq This deactivation is severely compounded by the presence of the strongly electron-withdrawing chloro and sulfonic acid groups. Furthermore, under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated, creating a pyridinium (B92312) ion. uoanbar.edu.iqyoutube.com This positive charge further depletes the ring of electron density, making it extremely resistant to attack by electrophiles. uoanbar.edu.iq Therefore, electrophilic aromatic substitution on this compound is highly unfavorable and would require exceptionally harsh conditions, if it proceeds at all. youtube.com
Nucleophilic Aromatic Substitution (NAS): In stark contrast, the same features that hinder EAS strongly promote NAS. The electron-withdrawing nature of the nitrogen atom, the sulfonic acid group, and the chloro substituent create a significant electron deficiency on the ring carbons, particularly those ortho and para to the activating groups. This makes the ring an excellent target for nucleophiles, as detailed in section 4.3.1. The lower electron density on the carbon atoms makes nucleophilic attack more facile. wuxiapptec.com
Mechanistic Studies of Specific Chemical Transformations
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction of this compound follows a well-established two-step addition-elimination mechanism. youtube.com
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine atom (C-5). This step is typically the rate-determining step. The attack forces the pi electrons to move onto the pyridine ring, forming a non-aromatic, resonance-stabilized anionic intermediate called a Meisenheimer complex. The stability of this complex is crucial, and it is enhanced by the ability of the sulfonic acid group and the ring nitrogen to delocalize the negative charge.
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), resulting in the final substituted product. youtube.com
This stepwise process is distinct from SN1 and SN2 mechanisms and is characteristic of nucleophilic substitutions on activated aromatic and heteroaromatic rings. researchgate.net
Mechanism of Palladium-Catalyzed Cross-Coupling (Suzuki Reaction Example): The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction generally involves three key steps: libretexts.orgharvard.edu
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-chlorine bond of the this compound. This forms a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.
Transmetalation: The organoboron reagent (e.g., R-B(OH)₂), activated by a base, transfers its organic group (R) to the Pd(II) complex, displacing the halide. The base reacts with the organoboron compound to form a more nucleophilic boronate species, which facilitates the transfer.
Reductive Elimination: The two organic groups (the pyridine derivative and the group from the boronic acid) on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
This cycle efficiently constructs new bonds under relatively mild conditions, highlighting the power of transition-metal catalysis in modern organic synthesis. libretexts.org
Computational and Theoretical Chemistry of 5 Chloro 6 Hydroxypyridine 3 Sulfonic Acid
Density Functional Theory (DFT) Calculations for Geometrical Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-Chloro-6-hydroxypyridine-3-sulfonic acid, DFT calculations would be instrumental in determining its most stable three-dimensional structure. This process, known as geometrical optimization, seeks the lowest energy conformation of the molecule. Typically, a basis set such as 6-31G(d,p) would be employed in these calculations to provide a good balance between accuracy and computational cost. nih.gov
The optimized geometry would provide key structural parameters, including:
Bond Lengths: The distances between the constituent atoms (e.g., C-Cl, C-S, S-O, O-H, N-C, C-C).
Bond Angles: The angles formed between three connected atoms (e.g., O-S-O, C-S-O, C-C-N).
A hypothetical data table for the optimized geometrical parameters of this compound is presented below.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-Cl | Value |
| C-S | Value |
| S=O (avg.) | Value |
| S-OH | Value |
| C-OH | Value |
| Bond Angles (°) ** | |
| O=S=O | Value |
| C-S-O | Value |
| Dihedral Angles (°) ** | |
| C-C-S-O | Value |
Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.
Electronic Structure and Molecular Orbitals
Following geometrical optimization, DFT calculations would elucidate the electronic structure of this compound. This involves analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The analysis would include:
HOMO and LUMO energy levels: These values are critical for calculating various reactivity descriptors.
Electron density distribution: Mapping the electron density would show its localization within the molecule, highlighting regions of high and low electron concentration.
Orbital plots: Visual representations of the HOMO and LUMO would show their spatial distribution and identify the atoms that contribute most to these frontier orbitals.
Electrostatic Potential Maps and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map is a color-coded representation of the electrostatic potential on the electron density surface.
Negative regions (typically red and yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions would likely be localized around the oxygen atoms of the hydroxyl and sulfonic acid groups, as well as the nitrogen atom of the pyridine (B92270) ring.
Positive regions (typically blue): These areas are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms, particularly the acidic proton of the sulfonic acid group.
Neutral regions (typically green): These areas have a balanced electrostatic potential.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While DFT provides insights into a static, gas-phase molecule at 0 Kelvin, Molecular Dynamics (MD) simulations can model the behavior of this compound over time at a given temperature and in the presence of a solvent. MD simulations would be crucial for:
Conformational Analysis: Identifying the different stable and metastable conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the sulfonic acid group.
Solvent Interactions: Simulating the molecule in a solvent (e.g., water) would reveal how solvent molecules arrange around it and form hydrogen bonds. This is critical for understanding its solubility and behavior in a biological environment. The sulfonic acid and hydroxyl groups would be expected to be primary sites for hydrogen bonding with water molecules.
Quantum Chemical Parameters and Reactivity Descriptors
From the calculated HOMO and LUMO energies, a range of quantum chemical parameters and reactivity descriptors can be derived. These descriptors, based on conceptual DFT, provide quantitative measures of the molecule's reactivity.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |
Note: These values are dependent on the calculated HOMO and LUMO energies and would need to be determined from specific DFT calculations.
Prediction of Spectroscopic Properties from First Principles
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of the absorption bands in experimental Infrared (IR) and Raman spectra to specific vibrational modes, such as the stretching and bending of the S=O, C-Cl, and O-H bonds. For example, studies on pyridine-3-sulfonic acid have identified the characteristic vibrations of the SO₂ group. researchgate.net
NMR Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated and compared with experimental Nuclear Magnetic Resonance (NMR) data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. This provides information about the electronic excitations within the molecule.
Reaction Pathway Modeling and Transition State Analysis
Theoretical modeling can be employed to study the potential chemical reactions of this compound. This involves:
Mapping the Potential Energy Surface: Identifying the reactants, products, intermediates, and transition states for a given reaction.
Transition State Search: Locating the transition state structure, which is the highest energy point along the reaction coordinate.
Activation Energy Calculation: Determining the energy barrier for the reaction, which is the energy difference between the reactants and the transition state. This is crucial for understanding the reaction kinetics.
For this compound, such studies could investigate its synthesis, degradation pathways, or its reactions with other molecules.
Applications in Organic Synthesis and Advanced Materials Science
5-Chloro-6-hydroxypyridine-3-sulfonic Acid as a Synthetic Intermediate
This compound is a substituted pyridine (B92270) derivative, a class of heterocyclic compounds widely utilized as building blocks in organic synthesis. The presence of multiple functional groups—a chlorine atom, a hydroxyl group, and a sulfonic acid group—on the pyridine ring imparts a unique reactivity profile, making it a potentially valuable intermediate for the synthesis of more complex molecules.
The structure of this compound, featuring a hydroxyl group on the pyridine ring, makes it analogous to hydroxypyridines, which are known precursors in the synthesis of various heterocyclic systems. One notable application of hydroxypyridine derivatives is in the synthesis of azo dyes. Azo dyes are colored compounds that possess the functional group R-N=N-R', where R and R' are typically aryl groups. The synthesis of these dyes often involves a diazotization-coupling reaction. In this process, an aromatic amine is converted into a diazonium salt, which then acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline, to form the azo compound. nih.gov
Given that this compound contains a hydroxypyridine scaffold, it can potentially serve as a coupling component in the synthesis of novel azo dyes. The electron-donating nature of the hydroxyl group activates the pyridine ring towards electrophilic substitution, facilitating the coupling reaction with a diazonium salt. The resulting azo dyes incorporating the this compound moiety would be expected to exhibit unique color properties and may have applications in various fields, including textiles, printing, and as indicators. The general scheme for such a reaction would involve the reaction of a diazonium salt with this compound in a suitable solvent. nih.govnih.gov
The synthesis of azo dyes from various aromatic and heterocyclic amines and coupling components is a well-established area of organic chemistry. nih.govnih.govunb.caresearchgate.net While direct examples of the use of this compound in this specific application are not extensively documented in the readily available literature, its structural similarity to known coupling components suggests its potential utility in this area.
The multifunctionality of this compound makes it a potential precursor for a variety of more complex organic molecules. The reactivity of each functional group can be selectively exploited to build molecular complexity. For instance, the sulfonic acid group can be converted into a sulfonyl chloride, a more reactive intermediate that can then be used to introduce the substituted pyridine ring into other molecules via reactions with amines or alcohols. The synthesis of pyridine-3-sulfonyl chlorides from the corresponding sulfonic acids is a known transformation. google.com
The chlorine atom on the pyridine ring can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at this position. The hydroxyl group can undergo etherification or esterification reactions, providing further avenues for derivatization.
While specific examples of complex molecules synthesized directly from this compound are not prevalent in the available literature, the fundamental reactivity of its constituent functional groups suggests its potential as a versatile starting material. A patent describes the synthesis of 5-chloro-2,3-dihydroxypyridine from 2-amino-5-chloropyridine, highlighting the chemical transformations possible on the pyridine ring system. google.com This underscores the potential for this compound to be chemically modified to generate a library of novel compounds with potential applications in medicinal chemistry and materials science.
Role in Multi-Component Reaction Methodologies
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. Heterocyclic compounds are frequently synthesized using MCRs. nih.govnih.gov
Currently, there is no specific information available in the scientific literature detailing the use of this compound as a reactant in multi-component reaction methodologies. The development of new MCRs is an active area of research, and it is conceivable that the unique combination of functional groups in this compound could be exploited in the design of novel MCRs in the future.
Applications in Materials Science
The unique electronic and structural features of this compound suggest its potential for use in the development of advanced materials.
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology. However, their performance and stability are often limited by the presence of crystallographic defects in the perovskite layer. Defect passivation, a strategy to neutralize these defects, is crucial for improving the efficiency and longevity of PSCs. A variety of chemical compounds, including those with functional groups such as hydroxyl, amino, carboxyl, and sulfonyl groups, have been investigated as defect passivation agents.
While the direct application of this compound in PSCs is not explicitly detailed in the available literature, its functional groups suggest a strong potential for this purpose. The hydroxyl (-OH) and sulfonic acid (-SO3H) groups can act as Lewis bases, donating lone pairs of electrons to passivate positively charged defects, such as lead (Pb2+) vacancies or antisite defects, which are common in lead halide perovskites. The interaction of these functional groups with the perovskite surface can help to reduce non-radiative recombination and improve the open-circuit voltage (VOC) and power conversion efficiency (PCE) of the solar cell. The chlorine atom could also play a role in defect passivation and in influencing the crystallization of the perovskite film.
A summary of common functional groups used for defect passivation and their proposed mechanisms is presented in the table below.
| Functional Group | Proposed Passivation Mechanism |
| Hydroxyl (-OH) | Acts as a Lewis base to passivate Pb2+ defects. Can form hydrogen bonds with the perovskite surface. |
| Sulfonic Acid (-SO3H) | Can act as a Lewis base and potentially influence the electronic properties at the perovskite interface. |
| Chlorine (-Cl) | Can be incorporated into the perovskite lattice to reduce halide vacancies and improve crystallinity. |
| Amino (-NH2) | Acts as a Lewis base to passivate Pb2+ defects. |
| Carboxyl (-COOH) | Can coordinate with Pb2+ defects and passivate the perovskite surface. |
Given the presence of hydroxyl, chloro, and sulfonic acid groups, this compound is a promising candidate for investigation as a multifunctional defect passivation agent in perovskite solar cells.
The development of novel organic materials for electronic applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), is a rapidly growing field. The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used.
Substituted pyridines are a class of compounds that have been explored for their potential in organic electronics. The pyridine ring is electron-deficient, which can be a desirable property for certain electronic applications. The presence of functional groups on the pyridine ring can be used to tune the electronic properties, solubility, and solid-state packing of the molecules.
While there is limited specific information on the use of this compound in organic electronic materials, it is categorized as a "Material Building Block" for electronic materials by some chemical suppliers. This suggests its potential as a starting material for the synthesis of larger, more complex molecules with tailored electronic properties. The combination of an electron-deficient pyridine ring with electron-donating (hydroxyl) and electron-withdrawing (chloro, sulfonic acid) groups could lead to interesting photophysical and electronic properties. Further research would be needed to explore its potential in this area.
Non-Clinical Biochemical Applications
Detailed non-clinical biochemical applications for this compound are not described in the current body of scientific literature.
Use as an Organic Buffer in Peptide Synthesis and Biochemical Assays
Following an extensive search, no evidence was found to support the use of this compound as an organic buffer in peptide synthesis or other biochemical assays. Organic buffers are selected based on their pKa value, which should be close to the desired pH of the experiment, and their lack of interference with the biochemical reaction. While the sulfonic acid and hydroxyl groups of the compound suggest potential buffering capacity, its pKa and compatibility with biochemical systems have not been reported.
Development of Analytical Methodologies for Compound Detection and Quantification (excluding clinical matrices)
There is a lack of published analytical methodologies specifically developed for the detection and quantification of this compound in non-clinical matrices. General analytical techniques for similar compounds often include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. However, specific methods, including details on columns, mobile phases, detection parameters, or validation data for this compound, are not available.
Future Research Directions and Emerging Opportunities for 5 Chloro 6 Hydroxypyridine 3 Sulfonic Acid
Development of Sustainable Synthetic Routes
Current synthetic strategies for producing pyridine (B92270) sulfonic acids often rely on harsh reaction conditions. For instance, the synthesis of the related compound 4-Hydroxypyridine-3-sulfonic acid involves the use of fuming sulfuric acid at high temperatures (190°C) for extended periods. thieme-connect.com A general method for synthesizing 5-Chloro-6-hydroxypyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to its N-oxide, followed by sulfonation at elevated temperatures (50°C to 170°C). evitachem.com
Future research should prioritize the development of more sustainable and environmentally benign synthetic methods. Key areas for investigation include:
Catalytic Sulfonation: Exploring the use of solid acid catalysts or metal-catalyzed C-H activation/sulfonation to avoid stoichiometric, corrosive reagents like fuming sulfuric acid.
Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, safety, and scalability while minimizing waste.
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional organic solvents and simplify product purification.
Optimizing these routes is crucial for making this compound more accessible for broader research and potential commercial applications, aligning with the principles of green chemistry.
Exploration of Novel Chemical Transformations
The trifunctional nature of this compound provides a rich platform for exploring novel chemical transformations to generate a diverse library of new derivatives. The reactivity of each functional group—the chloro atom, the hydroxyl group, and the sulfonic acid—can be selectively targeted.
Future research could focus on:
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 5-position is susceptible to substitution by various nucleophiles. Research into reactions with amines, thiols, and alkoxides could yield novel derivatives. Studies on related compounds like 5-nitropyridine-2-sulfonic acid have shown that the sulfonic acid group can be displaced, opening pathways to 2,5-disubstituted pyridines. researchgate.net
Reactions at the Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic substitutions. It can also participate in coupling reactions, such as the Suzuki-Miyaura cross-coupling demonstrated with the related 5-Chloro-3-hydroxypyridine, to form complex bi-aryl structures. sigmaaldrich.com
Sulfonic Acid Group Modification: The sulfonic acid can be converted into sulfonyl chlorides, sulfonamides, or sulfonate esters. For example, the related 4-methoxy-3-pyridinesulfonyl chloride is a key intermediate for potential α1-adrenergic receptor antagonists. chemicalbook.com This functionalization is a proven strategy for modulating the physicochemical and biological properties of molecules. nih.gov
Multicomponent Reactions: Designing one-pot multicomponent reactions that involve the simultaneous or sequential reaction of two or more functional groups could provide rapid access to complex molecular architectures. nih.gov
Advanced Spectroscopic Characterization Techniques
While basic characterization is fundamental, a deep understanding of the structural and electronic properties of this compound requires advanced spectroscopic techniques. Currently, detailed spectroscopic data for this specific compound is not widely published, but data from analogues like 5-Chloro-4-hydroxypyridine-3-sulfonic acid can guide expectations.
Future research should involve a comprehensive characterization campaign:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond standard ¹H and ¹³C NMR, advanced 2D NMR techniques (COSY, HSQC, HMBC) are needed to unambiguously assign all proton and carbon signals. NOESY experiments could provide insights into spatial proximities and conformational preferences.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular geometry, bond lengths, and bond angles. nih.gov It would also elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonic acid groups, which govern the solid-state packing. nih.gov
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition with high accuracy. thieme-connect.com
Vibrational Spectroscopy (FT-IR/Raman): A detailed analysis of the vibrational modes can help understand the tautomeric equilibrium (keto-enol forms) that is common in hydroxypyridines and how it is influenced by the chloro and sulfonic acid substituents.
Table 1: Predicted Spectroscopic Data for this compound Based on Analogous Compounds
This table is predictive and based on data from structurally similar compounds. Experimental verification is required.
| Technique | Expected Observation | Inferred Structural Feature |
|---|---|---|
| FT-IR (cm⁻¹) | Broad peak at ~3200-3400 | O-H stretch (hydroxyl), likely H-bonded |
| Strong peaks at ~1180 and ~1040 | Asymmetric and symmetric S=O stretches | |
| Peak at ~550-650 | C-Cl vibration | |
| ¹H NMR (ppm) | Singlet at ~8.0-8.5 | Aromatic proton between N and SO₃H |
| Singlet at ~7.5-8.0 | Aromatic proton between Cl and OH | |
| ¹³C NMR (ppm) | Resonances in ~120-160 range | Aromatic carbons, with shifts influenced by substituents |
Predictive Modeling for Chemical Reactivity and Applications
Computational chemistry and predictive modeling offer powerful tools to accelerate the exploration of this compound. By using quantum chemical calculations, researchers can predict molecular properties and guide experimental design, saving significant time and resources.
Emerging opportunities in this area include:
DFT Calculations: Using Density Functional Theory (DFT) to calculate the molecular geometry, electronic structure (HOMO/LUMO energies), and molecular electrostatic potential (MEP) surfaces. nih.gov These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of novel transformations.
Spectra Prediction: Simulating NMR and IR spectra to aid in the interpretation of experimental data and to confirm structural assignments.
Reaction Mechanism Modeling: Elucidating the transition states and reaction pathways for potential synthetic transformations, allowing for the optimization of reaction conditions.
QSAR and Molecular Docking: If the compound or its derivatives show biological potential, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking studies can be employed to predict their activity and interaction with biological targets like enzymes or receptors. nih.gov
Integration into New Materials and Chemical Systems
The functional groups of this compound make it an attractive building block for the development of new materials and functional chemical systems.
Future research should explore its integration into:
Polymers and Membranes: The sulfonic acid group provides a handle for creating ion-exchange polymers or proton-conducting membranes for applications in fuel cells or water purification. The pyridine ring could be incorporated into polymer backbones to enhance thermal stability and chemical resistance.
Coordination Chemistry: The pyridine nitrogen, hydroxyl oxygen, and sulfonic acid oxygens can act as coordination sites for metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with catalytic, sensing, or gas storage properties.
Functional Dyes and Probes: The substituted pyridine core is a common scaffold in functional dyes. By modifying the substituents, it may be possible to develop new chromophores or fluorophores that are sensitive to their environment (e.g., pH, metal ions).
Organic Buffers: The compound's acidic and basic centers suggest potential use as an organic buffer in specific biochemical assays where pH stability is critical.
By pursuing these research avenues, the scientific community can systematically explore and harness the properties of this compound, paving the way for new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-Chloro-6-hydroxypyridine-3-sulfonic acid in laboratory settings?
- Methodological Answer : Synthesis typically involves chlorination and sulfonation steps. A recommended approach is to employ statistical Design of Experiments (DOE) to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For instance, fractional factorial designs can reduce the number of trials while identifying critical variables . Computational reaction path search methods, such as quantum chemical calculations, may also predict intermediate steps and transition states to guide experimental synthesis .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns and detect impurities.
- High-Performance Liquid Chromatography (HPLC) : Pair with UV-Vis detection to quantify purity, especially for sulfonic acid derivatives prone to hydration.
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is preferred for detecting sulfonate groups.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hygroscopicity.
Validate results using DOE principles to ensure reproducibility .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer :
- Store in airtight, desiccated containers under inert gas (e.g., argon) to minimize hydrolysis of the sulfonic acid group.
- Conduct accelerated aging studies under varied humidity/temperature conditions to model degradation kinetics. Use DOE to design these studies, focusing on critical factors like pH and light exposure .
Advanced Research Questions
Q. How can computational methods be integrated into optimizing the sulfonation step in synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model sulfonation transition states and identify energetically favorable pathways. Software like Gaussian or ORCA can predict regioselectivity and side reactions .
- Machine Learning (ML) : Train models on existing sulfonation reaction datasets to predict optimal conditions (e.g., solvent polarity, catalyst type). Validate predictions via small-scale experiments .
- Process Simulation : Tools like Aspen Plus can simulate industrial-scale sulfonation reactors, incorporating kinetics derived from lab data .
Q. What methodologies are recommended for resolving discrepancies in reported spectral data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate published data and apply multivariate statistics (e.g., principal component analysis) to identify outliers or systematic errors .
- Isotopic Labeling : Use S-labeled analogs to distinguish sulfonic acid peaks from noise in complex matrices .
- Collaborative Validation : Share samples with independent labs for cross-validation, adhering to standardized protocols (e.g., ASTM guidelines) .
Q. How can reaction fundamentals inform reactor design for scaling up the production of this compound?
- Methodological Answer :
- Kinetic Modeling : Derive rate equations from batch experiments and use them to design continuous-flow reactors. Focus on minimizing byproducts via residence time distribution (RTD) analysis .
- Membrane Separation : Integrate nanofiltration membranes to separate sulfonic acid derivatives in real-time, reducing downstream purification costs .
- Scale-Down/Scale-Up DOE : Use microreactor platforms to simulate large-scale conditions and identify critical scaling parameters (e.g., mixing efficiency, heat transfer) .
Data Contradiction Analysis
Q. How should researchers address conflicting literature reports on the acid’s stability under aqueous conditions?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under strictly defined conditions (pH, ionic strength, temperature) using DOE to isolate variables .
- Advanced Spectroscopic Monitoring : Employ in-situ Raman spectroscopy to track real-time structural changes during hydrolysis .
- Ab Initio Molecular Dynamics (AIMD) : Simulate water interaction mechanisms at the molecular level to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
